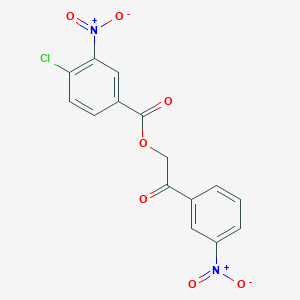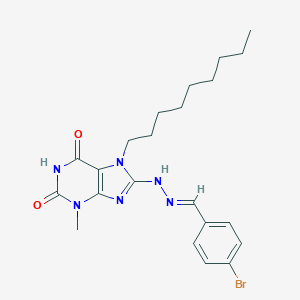
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, also known as BSB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. BSB is a benzimidazole derivative that has a butylsulfanyl group attached to it. It has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is not fully understood. However, it has been suggested that (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has been shown to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, there are some limitations to working with (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has not been extensively tested in animal models, and its safety profile has not been fully established.
Direcciones Futuras
There are several potential future directions for research on (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid. One area of interest is the development of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid, which could lead to the identification of new targets for drug development. Additionally, more research is needed to fully understand the safety and toxicity profile of (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid.
Métodos De Síntesis
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can be synthesized through a multistep process involving the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid in the presence of a catalyst to obtain the final product.
Aplicaciones Científicas De Investigación
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human cells. Another study demonstrated that (2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid had anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(2-butylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-3-8-18-13-14-10-6-4-5-7-11(10)15(13)9-12(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWBSXUPRXRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-nitrophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycinate](/img/structure/B401352.png)


![3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401357.png)
![diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B401360.png)


![N-{(1Z)-3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}-3-fluorobenzamide](/img/structure/B401363.png)

![N'-{2-nitrobenzylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B401367.png)
![(4E)-2-(3-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401368.png)